molecular formula C16H13N5O2 B12431152 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12431152
M. Wt: 307.31 g/mol
InChI Key: KEGRZIHIJHSMBU-UHFFFAOYSA-N
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Description

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a complex structure with multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the formation of the triazolo and pyrido rings through a series of cyclization reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and sustainability. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido and triazolo rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused ring structure, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

8-methyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H13N5O2/c1-11-5-7-20-14(8-11)17-12(9-15(20)22)10-23-16-19-18-13-4-2-3-6-21(13)16/h2-9H,10H2,1H3

InChI Key

KEGRZIHIJHSMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)COC3=NN=C4N3C=CC=C4

Origin of Product

United States

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